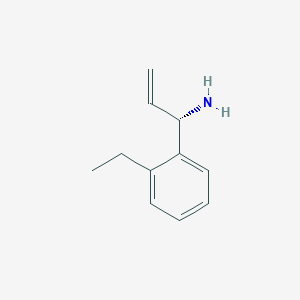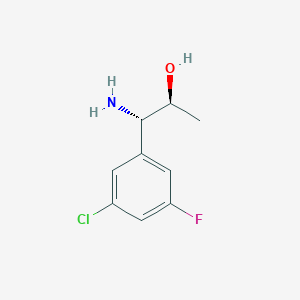
(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant potential in various scientific fields. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-difluorobenzene as the primary starting material.
Formation of Intermediate: The benzene derivative undergoes a series of reactions, including halogenation and amination, to form the intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, leading to various biological effects. The compound’s pathways include inhibition of specific enzymes and modulation of receptor activity, contributing to its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different biological activities.
1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine: The non-chiral version of the compound.
1-(5-Chloro-2,4-difluorophenyl)ethan-1-ol: An alcohol derivative with distinct chemical properties.
Uniqueness
®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. Its specific enantiomeric form provides distinct advantages in terms of selectivity and potency in various applications.
This detailed article provides a comprehensive overview of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H9Cl2F2N |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
(1R)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
Clave InChI |
MAUSMRHZPSZTQQ-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl |
SMILES canónico |
CC(C1=CC(=C(C=C1F)F)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


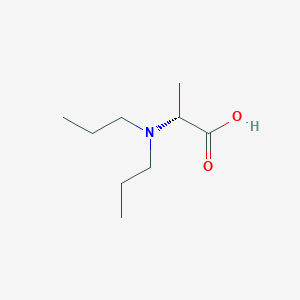
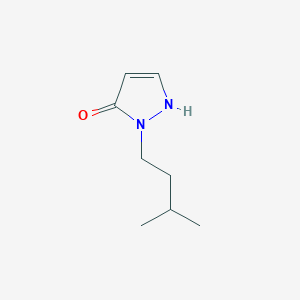

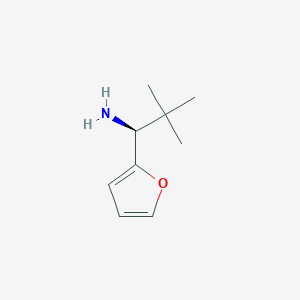
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
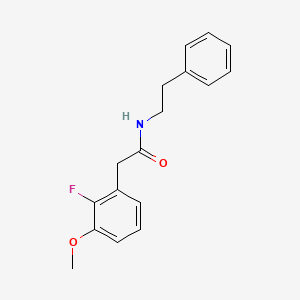

![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)



